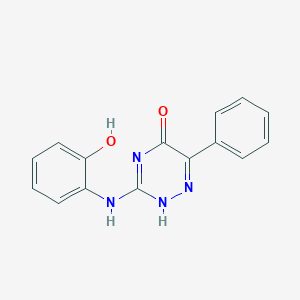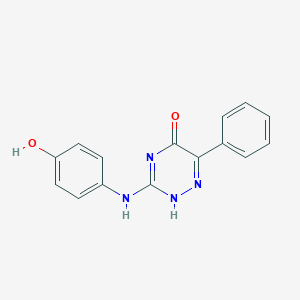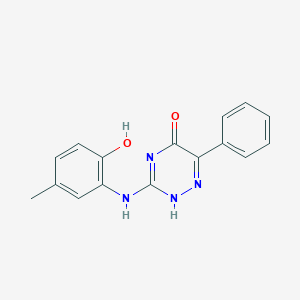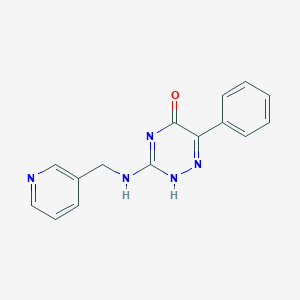![molecular formula C17H16N4O2 B7850657 3-[(2-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850657.png)
3-[(2-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3-[(2-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to favor the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. The use of catalysts and automated control systems helps in maintaining the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced species.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.
Scientific Research Applications
3-[(2-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific functionalities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in fields such as polymer science and catalysis.
Mechanism of Action
The mechanism of action of 3-[(2-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound may act as an inhibitor or activator of certain enzymes, altering the rate of biochemical reactions and influencing cellular functions.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-14-10-6-5-9-13(14)11-18-17-19-16(22)15(20-21-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYBBPQXQWTMOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=O)C(=NN2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC2=NC(=O)C(=NN2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-hydroxyethyl)-6-methyl-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850577.png)
![5-(2-hydroxyethyl)-6-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850580.png)
![2-[(4-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850590.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850592.png)
![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850600.png)
![2-[(4-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850608.png)
![5-(2-hydroxyethyl)-6-methyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850615.png)
![4-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B7850620.png)



![3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850650.png)
![3-[(4-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850661.png)

